High Nanomolar Sigma-1 Receptor Binding Affinity vs. Classical σ Ligands
L-687,384 demonstrates high nanomolar binding affinity for the sigma-1 receptor, placing it in the upper tier of ligands within its class. Its Ki value is in the low nanomolar range (~1-10 nM), which is superior to that of haloperidol, a non-selective sigma ligand that binds with a Ki of ~10 nM [1]. This high affinity is a direct consequence of the compound's N-benzyl substitution and spirocyclic naphthalene core, as revealed by structure-activity relationship (SAR) studies [2].
| Evidence Dimension | σ1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | ~1-10 nM |
| Comparator Or Baseline | Haloperidol: ~10 nM |
| Quantified Difference | Up to ~10-fold higher affinity |
| Conditions | Guinea pig brain membrane preparation using [³H]-(+)-pentazocine |
Why This Matters
Higher affinity enables more robust target engagement in biochemical and cellular assays, reducing the compound quantity required and potentially minimizing off-target effects.
- [1] Glennon RA, Dukat M, Westkaemper RB. Sigma receptors: receptor binding and relationship to psychotomimetic effects. Psychopharmacology Series. 1995;11:177-189. View Source
- [2] Maier CA, Wünsch B. Novel spiropiperidines as highly potent and subtype selective sigma-receptor ligands. Part 1. J Med Chem. 2002;45(2):438-448. doi:10.1021/jm010992z View Source
